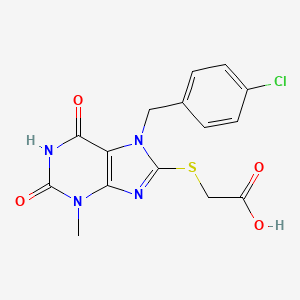
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is a chemical compound with a complex structure that includes multiple chlorine atoms and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one typically involves the chlorination of pyridine derivatives under controlled conditions. The reaction often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The hydroxyl group is introduced through subsequent hydrolysis or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or alter the pyridine ring.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and hydroxyl group play crucial roles in binding to these targets, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-hydroxy-2-methylpyridine
- 3,5-Dichloro-4-hydroxy-6-methylpyridine
- 3,5-Dichloro-4-hydroxy-2-aminopyridine
Uniqueness
3,5-Dichloro-4-hydroxy-6-(trichloromethyl)pyridin-2(1H)-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
179331-01-2 |
|---|---|
Molecular Formula |
C6H2Cl5NO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-6-(trichloromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H2Cl5NO2/c7-1-3(13)2(8)5(14)12-4(1)6(9,10)11/h(H2,12,13,14) |
InChI Key |
XOUAVUZJVIXUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=O)NC(=C1Cl)C(Cl)(Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


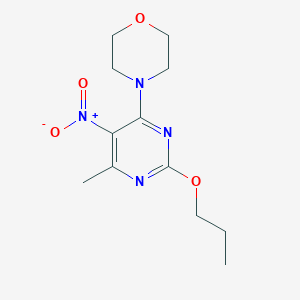
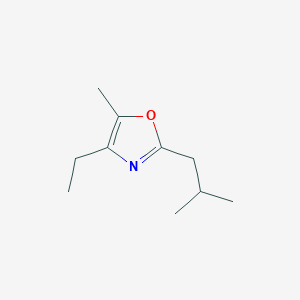
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
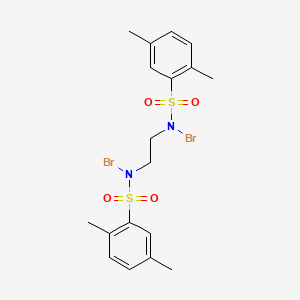
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)

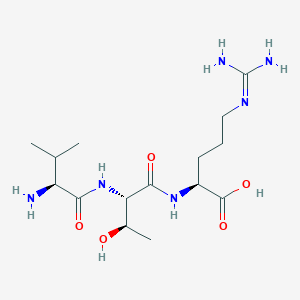
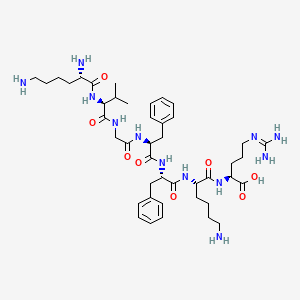
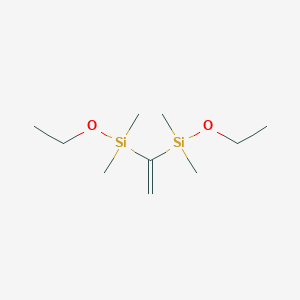
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
